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Application Notes & Protocols: HSK205 In Vivo Xenograft Model for Acute Myeloid Leukemia

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a specific in vivo xenograft model for **HSK205** is limited. This document provides a comprehensive set of protocols and application notes based on established and validated xenograft models for Acute Myeloid Leukemia (AML), particularly those suitable for testing FLT3 inhibitors. **HSK205** is identified as a preclinical dual FLT3 and HASPIN inhibitor for AML[1]. The following protocols utilize the MV-4-11 and MOLM-13 human AML cell lines, both of which harbor FLT3 internal tandem duplication (FLT3-ITD) mutations and are standard models for evaluating FLT3-targeted therapies[2][3][4].

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5][6][7] A significant subset of AML cases involves mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4] **HSK205** is a novel preclinical compound identified as a potent inhibitor of both FLT3 and HASPIN kinases, making it a promising therapeutic candidate for AML[1].

To evaluate the in vivo efficacy of compounds like **HSK205**, robust and reproducible preclinical models are essential. Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDX) are the primary tools for these studies[8][9][10]. This document details protocols for two standard AML CDX models: a subcutaneous model for monitoring solid tumor growth and a disseminated model for mimicking systemic disease.



Recommended Cell Lines

The selection of an appropriate AML cell line is critical for the relevance of the xenograft model. For testing a FLT3 inhibitor like **HSK205**, cell lines with documented FLT3 mutations are required.

| Cell Line | Description | Key Features | Recommended Model Type |
|-----------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|
| MV-4-11 | Human biphenotypic B myelomonocytic leukemia cell line.[11] | Homozygous for FLT3-ITD mutation. Widely used for FLT3 inhibitor studies.[3][4] Can be tracked using bioluminescence imaging if modified with a luciferase reporter.[12] | Subcutaneous & Disseminated |
| MOLM-13 | Human acute myeloid leukemia cell line established from a patient with M5 AML. [2] | Heterozygous for FLT3-ITD mutation. Robustly forms tumors in immunocompromised mice.[2][13] | Subcutaneous & Disseminated |

In Vivo Xenograft Protocols

All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[11]

Subcutaneous Xenograft Model Protocol

This model is ideal for evaluating a compound's effect on solid tumor growth and is procedurally straightforward.

Materials:



- MV-4-11 or MOLM-13 cells
- RPMI-1640 medium with 10% FBS
- Matrigel® Basement Membrane Matrix
- 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[2][11]
- Sterile PBS, syringes, and needles
- Calipers

Procedure:

- Cell Preparation: Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS. Harvest cells during the exponential growth phase. Check for viability (should be >95%) using trypan blue exclusion.
- Cell Inoculation:
 - Resuspend cells in sterile PBS or serum-free media at a concentration of 2 x 10⁷ cells/mL.
 - Mix the cell suspension 1:1 with Matrigel on ice. The final concentration will be 1 x 10⁷ cells/mL.[11]
 - Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10^6 to 1 x 10^7 cells) into the right flank of each mouse.[2][11]
- Tumor Monitoring and Treatment Initiation:
 - Monitor animals twice weekly for tumor formation.[3][11]
 - Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.[11]
 - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]



• Drug Administration:

- Administer HSK205 (or vehicle control) according to the desired dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
- Monitor animal body weight and general health three times weekly as a measure of toxicity.[3]
- Endpoint Analysis:
 - Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint (e.g., 2000 mm³).[11]
 - Calculate the percent Tumor Growth Inhibition (%TGI). A common formula is %T/C, where
 T is the mean tumor volume of the treated group and C is the mean tumor volume of the
 control group. A T/C value ≤ 42% is often considered significant antitumor effect.[11]

Disseminated (Intravenous) Xenograft Model Protocol

This model better recapitulates the systemic nature of leukemia, with engraftment in the bone marrow, spleen, and peripheral blood.[4][5]

Materials:

- MV-4-11 or MOLM-13 cells (preferably engineered to express luciferase for in vivo imaging).
 [12][14]
- Immunodeficient mice (NSG mice are recommended for higher engraftment rates).[4][12][15]
- Sterile PBS
- Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)
- Bioluminescence imaging (BLI) system and luciferin substrate

Procedure:



- Cell Preparation: Prepare a single-cell suspension of AML cells in sterile PBS at a concentration of 5×10^6 to 1×10^7 cells/mL.
- Cell Inoculation:
 - Inject 0.2 mL of the cell suspension (1-2 x 10⁶ cells) into each mouse via the lateral tail vein.
- Engraftment Monitoring:
 - Bioluminescence Imaging (BLI): For luciferase-expressing cells, begin weekly imaging approximately 7 days post-injection to monitor disease progression and burden.[12][15]
 This allows for non-invasive, longitudinal tracking of the leukemia.[12]
 - Flow Cytometry: At set time points, collect peripheral blood to quantify human leukemia
 cell engraftment by staining for human CD45+ (hCD45+) cells.[8]
- Treatment Initiation:
 - Initiate treatment with HSK205 once engraftment is confirmed (e.g., detectable BLI signal or >1% hCD45+ cells in peripheral blood).
- Endpoint Analysis:
 - Survival: Monitor animals daily and record survival. The primary endpoint is often a significant increase in overall survival compared to the vehicle control group.
 - Disease Burden: At the study endpoint, harvest bone marrow, spleen, and peripheral blood. Quantify the percentage of hCD45+ cells by flow cytometry to determine the final disease burden in hematopoietic tissues.[4][8]
 - Spleen Weight: Spleen enlargement (splenomegaly) is a common sign of disseminated leukemia; spleen weight at necropsy can be a secondary endpoint.[14]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.



Table 1: Representative Efficacy Data for **HSK205** in Subcutaneous MV-4-11 Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % TGI | Mean Body Weight Change (%) |
|---------------------|--------------------|----------------------------------------------------|-------|-----------------------------------|
| Vehicle Control | Daily, p.o. | 1850 ± 210 | - | -1.5 |
| HSK205 (X mg/kg) | Daily, p.o. | 550 ± 95 | 70.3 | -2.0 |

| **HSK205** (Y mg/kg) | Daily, p.o. | 210 ± 45 | 88.6 | -4.5 |

Table 2: Representative Survival and Disease Burden in Disseminated MOLM-13 Model

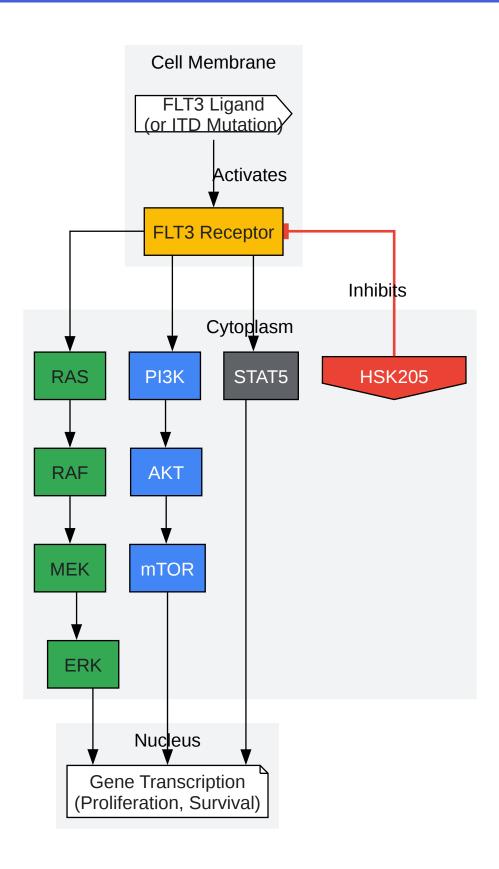
| Treatment Group | Dosing Schedule | Median Survival (Days) | % Increase in Lifespan | % hCD45+ in Bone Marrow at Endpoint (± SEM) |
|--------------------|--------------------|------------------------------|---------------------------|------------------------------------------------------|
| Vehicle Control | Daily, p.o. | 28 | - | 85 ± 5.6 |

| **HSK205** (X mg/kg) | Daily, p.o. | 45 | 60.7 | 25 ± 8.2 |

Visualizations: Pathways and Workflows HSK205 Proposed Signaling Pathway in AML

HSK205 targets the FLT3 signaling pathway, which is constitutively activated in AML with FLT3-ITD mutations, driving cell proliferation and survival.[1][2]





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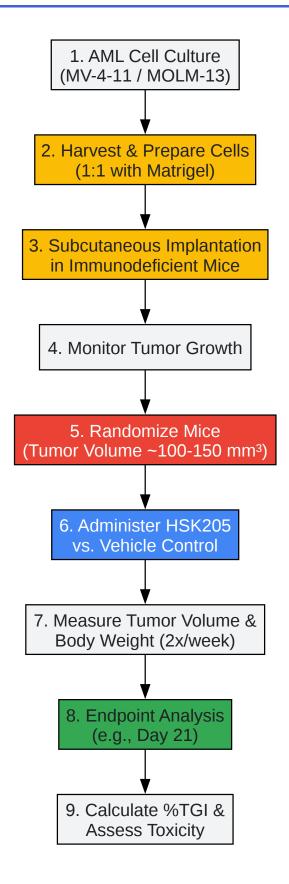




Caption: Proposed mechanism of **HSK205** inhibiting the oncogenic FLT3 signaling pathway in AML.

Experimental Workflow for Subcutaneous Xenograft Study



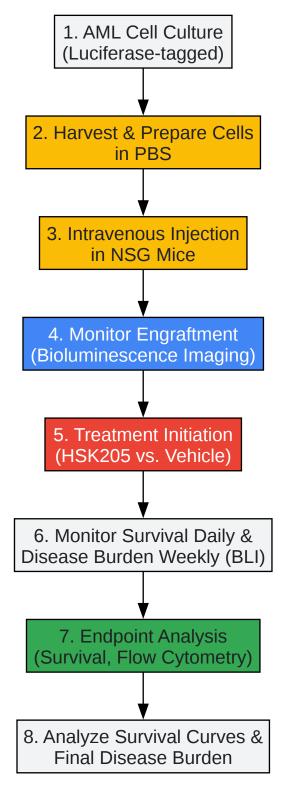


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Caption: Workflow for evaluating **HSK205** in a subcutaneous AML xenograft model.



Experimental Workflow for Disseminated Xenograft Study



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Caption: Workflow for evaluating **HSK205** in a disseminated AML xenograft model.

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